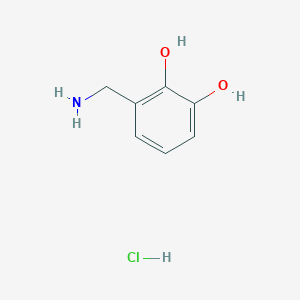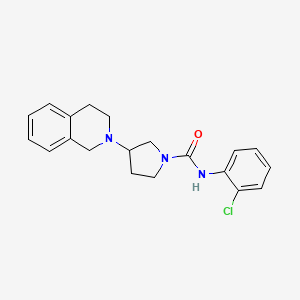
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide, also known as CRF1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs called pyrrolidine carboxamides, which have been shown to have promising effects in treating various medical conditions.
科学的研究の応用
Antipsychotic Agent Development
Researchers have synthesized and evaluated heterocyclic analogues, including carboxamides similar to N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide, as potential antipsychotic agents. These analogues were tested for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and their ability to antagonize apomorphine-induced behaviors in mice, suggesting their potential in developing antipsychotic medications (Norman et al., 1996).
Antimicrobial Activity
Another area of application is in the synthesis of compounds for antimicrobial screening. For instance, a sequence of compounds including chloro-substitutedquinoline-3-carboxamides demonstrated moderate to excellent antimicrobial activities against various strains, highlighting the compound's potential in addressing bacterial and fungal infections (Rajput & Sharma, 2021).
Cannabinoid Receptor Interaction
The molecular interaction of cannabinoid receptor antagonists, structurally related to this compound, has been studied. This research offers insights into the compound's potential use in modulating CB1 cannabinoid receptor activity, which could have implications for treating conditions influenced by this receptor (Shim et al., 2002).
Anti-inflammatory and Analgesic Properties
Explorations into the compound's structure have led to the discovery of analogues with promising anti-inflammatory and analgesic activities. For example, the synthesis of new 2-chloro-3-hetarylquinolines has shown significant potential in this area, indicating the compound's applicability in developing treatments for pain and inflammation (Bondock & Gieman, 2015).
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-7-3-4-8-19(18)22-20(25)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIWSQXAOQCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
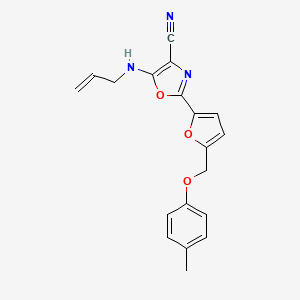
![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)

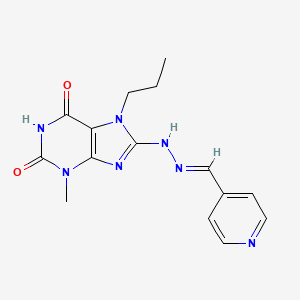

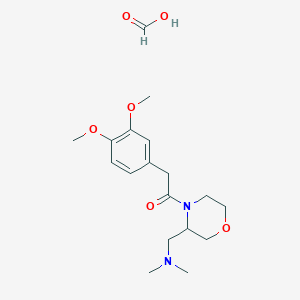
![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

